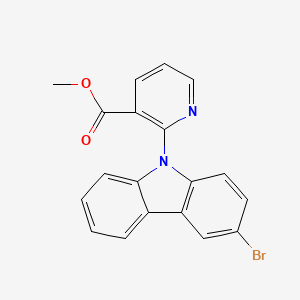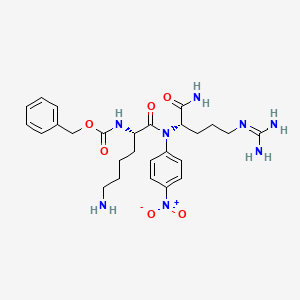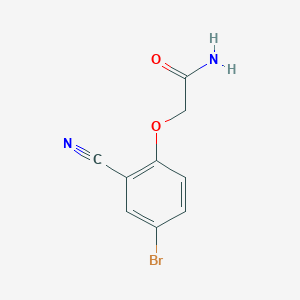![molecular formula C16H14ClN3 B13924756 n-[2-(3-Chlorophenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13924756.png)
n-[2-(3-Chlorophenyl)-1h-indol-5-yl]acetamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[2-(3-Chlorophenyl)-1h-indol-5-yl]acetamidine: is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(3-Chlorophenyl)-1h-indol-5-yl]acetamidine typically involves the reaction of 3-chlorophenylhydrazine with an appropriate indole derivative under specific conditions. One common method is the Fischer indole synthesis, where the reaction is carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The resulting intermediate is then reacted with acetamidine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: n-[2-(3-Chlorophenyl)-1h-indol-5-yl]acetamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, due to the presence of electron-donating groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: n-[2-(3-Chlorophenyl)-1h-indol-5-yl]acetamidine is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties . It is used in various assays to evaluate its efficacy against different biological targets.
Medicine: Research has shown that indole derivatives, including this compound, have potential therapeutic applications. They are being investigated for their role in drug development, particularly in the treatment of cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of n-[2-(3-Chlorophenyl)-1h-indol-5-yl]acetamidine involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine
- n-[2-(3-Chlorophenyl)ethyl]-n’-(2,5-dimethoxyphenyl)urea
- n-[2-(3-Chlorophenyl)-1h-indol-3-yl]acetamidine
Uniqueness: n-[2-(3-Chlorophenyl)-1h-indol-5-yl]acetamidine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H14ClN3 |
|---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
N'-[2-(3-chlorophenyl)-1H-indol-5-yl]ethanimidamide |
InChI |
InChI=1S/C16H14ClN3/c1-10(18)19-14-5-6-15-12(8-14)9-16(20-15)11-3-2-4-13(17)7-11/h2-9,20H,1H3,(H2,18,19) |
InChI Key |
SJJUNEKDFXEEOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)NC(=C2)C3=CC(=CC=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-[(Trifluoroacetyl)amino]propyl]uridine](/img/structure/B13924694.png)
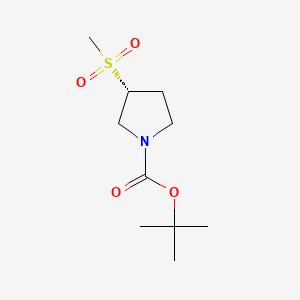
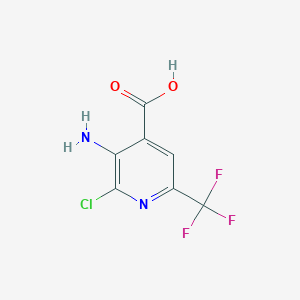
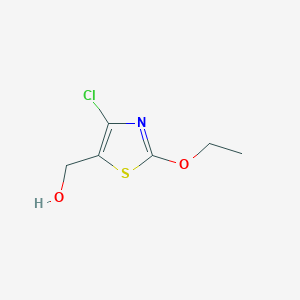
![[(2S,3R,4R,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924710.png)
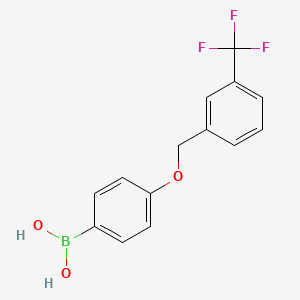
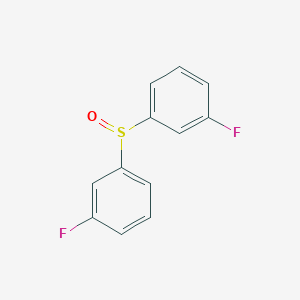
![2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13924713.png)
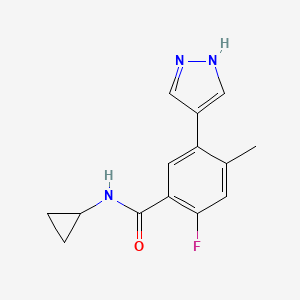
![3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13924720.png)
